2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(D-Arabino-tetrahydroxybutyl)-4®-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring and a tetrahydroxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(D-Arabino-tetrahydroxybutyl)-4®-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of D-arabinose with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Additionally, purification processes, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(D-Arabino-tetrahydroxybutyl)-4®-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The hydroxyl groups in the tetrahydroxybutyl side chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted tetrahydroxybutyl derivatives.
Scientific Research Applications
2-(D-Arabino-tetrahydroxybutyl)-4®-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders and as a drug delivery agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(D-Arabino-tetrahydroxybutyl)-4®-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. The tetrahydroxybutyl side chain may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Propyl-5-hydroxy-5-D-arabino-tetrahydroxybutyl-3-thiazolidine-2-thione: This compound has a similar structure but with a different functional group at the thiazolidine ring.
2-(D-Arabino-tetrahydroxybutyl)quinoxaline: Another compound with a tetrahydroxybutyl side chain but a different core structure.
Uniqueness
2-(D-Arabino-tetrahydroxybutyl)-4®-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of a thiazolidine ring and a tetrahydroxybutyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4R)-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6-,7?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-DVEMRHSHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.